molecular formula C11H8Cl2 B3419997 2-Chloro-3-(chloromethyl)naphthalene CAS No. 166042-74-6

2-Chloro-3-(chloromethyl)naphthalene

Cat. No.: B3419997
CAS No.: 166042-74-6
M. Wt: 211.08 g/mol
InChI Key: QWAKCYVLWFZTGH-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2 and 3 positions, with one of them being part of a chloromethyl group.

Preparation Methods

2-Chloro-3-(chloromethyl)naphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 2-chloronaphthalene. This reaction typically uses chlorosulfonic acid and dimethoxymethane as reagents, with zinc iodide as a catalyst. The reaction is carried out in dichloromethane at low temperatures (5-10°C) to achieve good yields .

Chemical Reactions Analysis

2-Chloro-3-(chloromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-3-(chloromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)naphthalene involves its ability to undergo electrophilic aromatic substitution reactions. The chloromethyl group acts as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for its role in organic synthesis and materials science .

Comparison with Similar Compounds

2-Chloro-3-(chloromethyl)naphthalene can be compared with other chlorinated naphthalene derivatives, such as:

Properties

IUPAC Name

2-chloro-3-(chloromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAKCYVLWFZTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166042-74-6
Record name 2-chloro-3-(chloromethyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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